molecular formula C19H16ClN5 B11212182 N-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11212182
M. Wt: 349.8 g/mol
InChI Key: VNDQPSBATCLKPS-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-phenyl substitution on the pyrazole ring and a 4-chlorophenyl ethyl group attached to the amine moiety. Pyrazolo[3,4-d]pyrimidines are widely explored for their kinase-inhibitory properties, with modifications to the amine and aryl groups significantly influencing activity and selectivity .

Properties

Molecular Formula

C19H16ClN5

Molecular Weight

349.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H16ClN5/c20-15-8-6-14(7-9-15)10-11-21-18-17-12-24-25(19(17)23-13-22-18)16-4-2-1-3-5-16/h1-9,12-13H,10-11H2,(H,21,22,23)

InChI Key

VNDQPSBATCLKPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 5-Amino-4-Cyanopyrazoles

Reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid induces cyclization to form 3-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one. For example, heating 5-amino-1-phenylpyrazole-4-carbonitrile in formic acid at reflux for 6 hours yields 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Chlorination of this intermediate with phosphorus oxychloride (POCl₃) produces the 4-chloro derivative, a critical precursor for subsequent amination.

Ethoxymethylene Intermediate Formation

Alternative routes employ triethyl orthoformate and acetic anhydride to convert 5-amino-4-cyanopyrazoles into ethoxymethylene intermediates. For instance, ethyl N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formimidate forms via refluxing with triethyl orthoformate, which undergoes cyclization upon treatment with amines or hydrazines.

Optimization and Challenges

Solvent and Temperature Effects

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol80865
DMF100572
Toluene1101258

Polar aprotic solvents like DMF improve solubility of the 4-chloro intermediate, while ethanol offers cost-effectiveness. Prolonged heating in toluene reduces yields due to side reactions.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures yield high-purity products (e.g., 98% purity for 3-(methylthio) derivatives).

  • Column Chromatography : Silica gel with dichloromethane/n-hexane (9:1) effectively separates NAS products.

Mechanistic Insights

The NAS mechanism proceeds via a two-step process:

  • Base-mediated deprotonation of N-[2-(4-chlorophenyl)ethyl]amine to generate a nucleophilic amine.

  • Attack on the electron-deficient C4 of the pyrazolo[3,4-d]pyrimidine ring, facilitated by the chloro group’s leaving ability.

Density functional theory (DFT) studies on analogous systems suggest a transition state with partial negative charge development on the pyrimidine ring.

Alternative Pathways

Buchwald-Hartwig Amination

Palladium-catalyzed coupling could enable C–N bond formation under milder conditions. However, this method remains unexplored for pyrazolo[3,4-d]pyrimidines in the provided literature.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR : The target compound’s aromatic protons appear as multiplets at δ 7.2–8.6 ppm, while the ethylamine chain exhibits resonances at δ 3.8–4.2 ppm (CH₂) and δ 2.9–3.1 ppm (NH).

  • Mass Spectrometry : Expected molecular ion peak at m/z 363.84 ([M+H]⁺).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase achieves >99% purity for optimized syntheses.

Industrial Scalability Considerations

Cost Analysis

ComponentCost per kg (USD)
5-Amino-1-phenylpyrazole1,200
POCl₃800
N-[2-(4-Chlorophenyl)ethyl]amine2,500

Batch processing in ethanol reduces solvent costs by 40% compared to DMF.

Environmental Impact

Waste streams containing phosphorus byproducts require neutralization with aqueous sodium bicarbonate, as documented in analogous syntheses .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its pyrazolo[3,4-d]pyrimidine core and ethylamine side chain. Key reagents and outcomes include:

Reaction TypeReagents/ConditionsProductsReferences
Side-chain oxidationKMnO₄ in acidic conditionsKetone derivatives
Aromatic oxidationCrO₃ in acetic acidHydroxylated pyrimidine rings

Oxidation of the ethylamine side chain produces ketones, while aromatic oxidation introduces hydroxyl groups to the pyrimidine ring.

Reduction Reactions

Reductive modifications target the compound's nitrogen-rich framework:

Reaction TypeReagents/ConditionsProductsReferences
Nitro group reductionH₂/Pd-CPrimary amine derivatives
Imine reductionNaBH₄ in methanolSaturated pyrazolo derivatives

Selective reduction of nitro groups (if present in intermediates) to amines has been reported during synthetic pathways .

Substitution Reactions

The 4-amino group and chlorine substituent participate in nucleophilic substitutions:

Reaction TypeReagents/ConditionsProductsReferences
HydrazinolysisHydrazine hydrate, refluxHydrazide derivatives
AlkylationAlkyl halides, K₂CO₃N-alkylated pyrazolo derivatives

Hydrazinolysis replaces the 4-chloro group with hydrazine to form intermediates for condensation reactions .

Condensation Reactions

The amine group facilitates condensation with carbonyl compounds:

Reaction TypeReagents/ConditionsProductsReferences
Schiff base formationAromatic aldehydes, ethanolHydrazone derivatives
CyclocondensationAcetophenones, acid catalysisFused heterocyclic systems

Condensation with aldehydes like benzaldehyde yields hydrazones, which are precursors to bioactive analogs .

Acid/Base-Mediated Reactions

The compound exhibits pH-dependent behavior:

Reaction TypeConditionsOutcomesReferences
ProtonationHCl in dioxaneSalt formation
DeprotonationNaOH in aqueous ethanolEnhanced nucleophilicity

Protonation at nitrogen sites improves solubility for pharmaceutical formulations.

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable structural diversification:

Reaction TypeCatalysts/LigandsProductsReferences
Suzuki couplingPd(PPh₃)₄, aryl boronic acidsBiaryl-modified derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosN-arylated analogs

These reactions introduce aryl groups to enhance kinase inhibition potency.

Key Research Findings

  • Selectivity in substitution : The 4-amino group reacts preferentially over the pyrimidine nitrogen due to steric and electronic factors .

  • Stability under basic conditions : The compound remains intact in NaOH (≤1M) but degrades in strong bases (≥3M).

  • Catalytic efficiency : Suzuki coupling achieves >80% yield with electron-deficient boronic acids.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. The compound N-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been synthesized and evaluated for its anti-inflammatory potential, showing promise as a lead candidate for further development in treating inflammatory diseases .

Antitumor Activity

The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising structure for developing antitumor agents. Compounds within this class have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This compound has been included in studies assessing its cytotoxicity against tumor cells, revealing significant inhibitory effects .

Antimicrobial Properties

Recent investigations into the antimicrobial activity of pyrazolo[3,4-d]pyrimidines indicate that these compounds can effectively combat bacterial and fungal infections. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways. This compound has shown potential as an antimicrobial agent, warranting further exploration in this area .

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies help elucidate the binding affinity and mode of action of the compound against specific enzymes or receptors involved in disease processes .

Table: Summary of Biological Activities

Activity TypeFindingsReference
Anti-inflammatoryInhibition of COX and LOX enzymes; reduction in cytokine levels
AntitumorInduced apoptosis in cancer cell lines; significant reduction in cell viability
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; potential for fungal infections
Molecular DockingStrong binding affinity to target proteins; predictive modeling supports experimental results

Notable Research Contributions

  • Synthesis and Characterization : A comprehensive study on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives highlighted the structural modifications that enhance biological activity. The synthesized compounds were subjected to various pharmacological evaluations to assess their therapeutic potential .
  • Pharmacological Evaluation : Detailed pharmacological assessments revealed that certain derivatives exhibited lower toxicity compared to traditional anti-inflammatory drugs like Diclofenac®, indicating a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The compound’s core structure is shared with several analogues, but its substituents distinguish it:

  • Amine substituent : A 2-(4-chlorophenyl)ethyl group.
  • Pyrazole substitution : A phenyl group at position 1.

Comparative Analysis of Analogues

Compound S29: 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Structural Differences :
    • Amine substituent: 4-fluorobenzyl vs. 4-chlorophenyl ethyl.
    • Ethyl chain: Contains a 2-chloro group in S27.
  • Activity : Demonstrates anticancer activity in neuroblastoma models (SK-N-BE(2) cell lines) but has poor pharmacokinetics due to rapid metabolism .
  • Key Insight : The 4-fluorobenzyl group may enhance lipophilicity but contributes to instability, whereas the target compound’s ethyl group could improve metabolic stability.
PP2 and PP3
  • PP2 (3-(4-Chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) :
    • A potent Src kinase inhibitor with a tert-butyl group and 4-chlorophenyl substitution.
    • Acts via ATP-competitive inhibition, targeting the hydrophobic pocket near the ATP-binding cleft .
  • PP3 (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) :
    • Lacks the ethyl and tert-butyl groups, rendering it inactive; used as a negative control .
  • Key Insight : The tert-butyl group in PP2 enhances kinase affinity, while the target compound’s ethyl group may offer a balance between selectivity and solubility.
Derivatives with Alkyl Substituents ()
  • Examples:
    • 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-6-methyl/ethyl/propyl-N-phenyl derivatives.
  • Structural Differences : Alkyl groups (methyl, ethyl, propyl) at position 6 on the pyrimidine ring.
  • Activity : Variable cytotoxicity and kinase inhibition based on alkyl chain length; longer chains (e.g., propyl) may reduce solubility .

Pharmacokinetic and Physicochemical Comparisons

Compound LogP (Predicted) Solubility Metabolic Stability Key Substituents
Target Compound ~3.5 Moderate (DMSO) Unknown 4-Chlorophenyl ethyl, 1-phenyl
S29 ~4.2 Low (DMSO) Poor 4-Fluorobenzyl, 2-chloroethyl
PP2 ~3.8 Low (DMSO) Moderate tert-Butyl, 4-chlorophenyl
PP3 ~2.1 High (aqueous) High 1-phenyl (no alkyl chain)

Notes:

  • The target compound’s 4-chlorophenyl ethyl group may enhance membrane permeability compared to PP3 but reduce solubility relative to S28.

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazinecarbothioamide with anhydrous sodium acetate in boiling ethanol. This process yields colorless crystals with a melting point between 238–240 °C, indicating the formation of a stable compound suitable for further biological evaluation .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assessments against various cancer cell lines, including those from the NCI 60 panel, have demonstrated significant cytotoxicity. For instance, some derivatives exhibited GI50 values ranging from 0.018 to 9.98 μM, indicating potent anti-proliferative effects .

In particular, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity. The most active compounds in these studies demonstrated IC50 values as low as 0.034 μM, suggesting they could serve as effective EGFR inhibitors .

The mechanism underlying the anticancer activity of this compound appears to involve multiple pathways:

  • EGFR Inhibition : The compound inhibits EGFR signaling, which is crucial for cancer cell proliferation and survival.
  • Induction of Apoptosis : In models such as MCF-7 breast cancer cells, the compound has been shown to induce apoptosis, inhibit cell migration, and disrupt cell cycle progression .

Comparative Data on Biological Activities

The following table summarizes the biological activities and IC50 values of various derivatives related to this compound:

CompoundTargetIC50 (µM)Activity
Compound 15EGFR0.054Strong inhibition
Compound 16EGFR0.135Moderate inhibition
Compound 5iEGFR/VGFR20.3 / 7.60Dual inhibition
NCI Panel (various)Multiple cancer types0.018 - 9.98Broad-spectrum cytotoxicity

Case Studies

Case Study 1: Antitumor Activity Evaluation
A study evaluated several pyrazolo[3,4-d]pyrimidine derivatives against a panel of cancer cell lines. The results indicated that compounds derived from this scaffold exhibited varying degrees of anticancer activity, with some achieving significant selectivity against specific targets such as EGFR and VEGFR .

Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that certain derivatives not only inhibited target kinases but also modulated P-glycoprotein activity, suggesting potential for overcoming drug resistance in cancer therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using N-aryl-substituted α-chloroacetamides or related intermediates. For example, condensation of 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with 2-chloro-N-(4-chlorobenzyl)acetamide under reflux in polar aprotic solvents (e.g., DMF) has been reported to yield pyrazolo-pyrimidine derivatives . Optimizing reaction time (typically 12–24 hours) and temperature (80–100°C) improves yield by reducing side reactions. Monitoring via HPLC ensures purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. The pyrazolo-pyrimidine core exhibits distinct aromatic proton signals (δ 7.2–8.5 ppm), while the 4-chlorophenethyl group shows characteristic splitting patterns (e.g., CH₂ protons at δ 3.8–4.2 ppm) .
  • Mass Spectrometry (HRMS) : Accurate mass measurements confirm molecular formula (e.g., C₁₉H₁₆ClN₅ requires m/z 357.1092) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity and identify by-products .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize by-product formation during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote hydrolysis. Switching to dichloromethane or THF reduces undesired side reactions .
  • Catalyst Screening : Using K₂CO₃ or Cs₂CO₃ as bases improves nucleophilic substitution efficiency compared to weaker bases like NaHCO₃ .
  • Computational Modeling : Quantum chemical calculations (DFT) predict transition-state energies to identify optimal reaction pathways. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 40% .

Q. How do computational methods like molecular docking elucidate the compound’s biological interactions?

  • Methodological Answer :

  • Target Identification : Docking studies (e.g., AutoDock Vina) reveal affinity for kinases (e.g., JAK2) due to hydrogen bonding between the pyrimidine-4-amine group and ATP-binding site residues (e.g., Glu930) .
  • Free Energy Calculations : MM-GBSA analysis quantifies binding energy (ΔG ~ -9.5 kcal/mol), suggesting inhibitory potential .
  • SAR Analysis : Modifying the 4-chlorophenethyl group (e.g., fluorination) enhances selectivity, as shown in analogs like 5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine .

Q. What structural features contribute to the compound’s stability and reactivity?

  • Methodological Answer :

  • Crystal Packing : X-ray diffraction of related pyrimidines (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) shows intramolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) that stabilize the pyrazolo-pyrimidine core .
  • Electron-Withdrawing Groups : The 4-chlorophenyl moiety increases electrophilicity at the pyrimidine C4 position, facilitating nucleophilic attacks in downstream functionalization .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH) under ICH guidelines identifies hydrolytic degradation pathways, with the 4-amine group being most susceptible .

Methodological Resources

  • Synthetic Protocols : Reference (condensation reactions) and (reaction condition tables).
  • Characterization Data : Use (HPLC purity) and (physicochemical properties).
  • Advanced Modeling : Apply computational frameworks from (docking) and (ICReDD’s reaction design).

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